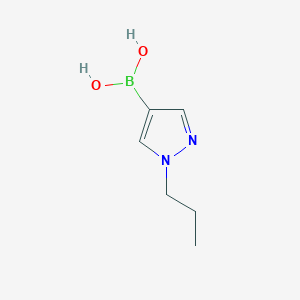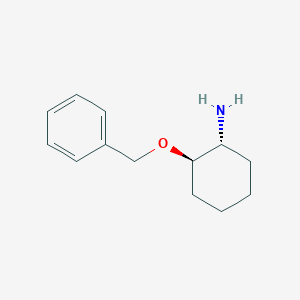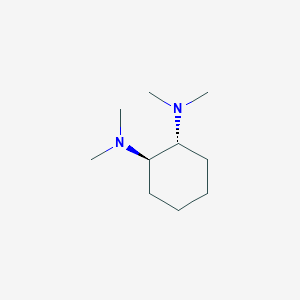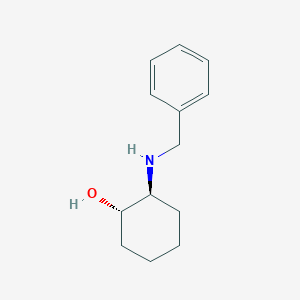
2-(4-Methylpiperazin-1-ylmethyl)benzylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylpiperazin-1-ylmethyl)benzylamine is a chemical compound that belongs to the class of benzylpiperazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of benzylpiperazine derivatives typically includes a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions, attached to a benzyl group through a methylene chain.
Synthesis Analysis
The synthesis of benzylpiperazine derivatives, including those similar to 2-(4-Methylpiperazin-1-ylmethyl)benzylamine, often involves the alkylation of piperazine with a benzyl halide or the reductive amination of a benzaldehyde derivative. For instance, the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride was achieved through α-bromination of 4-methylbenzoic acid followed by amination without separation . Another practical synthesis method for a related compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, was reported using direct reductive alkylation of 1-methylpiperazine .
Molecular Structure Analysis
The molecular structure of benzylpiperazine derivatives is characterized by the presence of a piperazine ring and a benzyl group. The crystal structure of a related compound, 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, revealed that the benzimidazole ring system is nearly planar, and the piperazine ring adopts a chair conformation .
Chemical Reactions Analysis
Benzylpiperazine derivatives can undergo various chemical reactions, including substitutions at different positions on the phenyl ring or modifications of the piperazine moiety. For example, in the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives, modifications were focused on varying the nature and position of substituents on the phenyl ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylpiperazine derivatives are influenced by the substituents on the phenyl and piperazine rings. These properties can affect the compound's solubility, stability, and biological activity. For example, the binding of a piperazine derivative to bovine serum albumin was investigated to understand its pharmacokinetic mechanism, indicating the importance of these properties in drug design .
科学的研究の応用
Histamine H3 Receptor Ligands
One study elaborated on derivatives of 2-aminopyrimidine, focusing on their binding affinity to human histamine H3 receptors. The research found that replacing 4-methylpiperazino with N-benzylamine and specific substitutions led to compounds with high affinity and selectivity for H3 receptors. This indicates potential applications in developing treatments targeting the histamine H3 receptor, with implications for disorders related to cognitive function, sleep, and appetite (Sadek et al., 2014).
Antileukemic Agent Synthesis
Another study focused on synthesizing new carboxylic acid amides containing an N-methylpiperazine fragment, which is key in the synthesis of the antileukemic agent imatinib. This research highlights the role of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine and its derivatives in the synthesis of pharmaceuticals with significant therapeutic value, especially in cancer treatment (Koroleva et al., 2011).
Alzheimer's Disease Research
In Alzheimer's disease research, a class of 2,4-disubstituted pyrimidines was evaluated as dual inhibitors of cholinesterase and amyloid-β aggregation. These compounds, including variants of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine, offer insights into designing molecules that could potentially target multiple pathways involved in Alzheimer's disease, indicating a broad therapeutic application in neurodegenerative disorders (Mohamed et al., 2011).
特性
IUPAC Name |
[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15-6-8-16(9-7-15)11-13-5-3-2-4-12(13)10-14/h2-5H,6-11,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGWICVOLZFMPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585490 |
Source


|
| Record name | 1-{2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-ylmethyl)benzylamine | |
CAS RN |
879896-50-1 |
Source


|
| Record name | 1-{2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

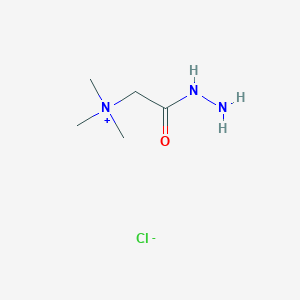
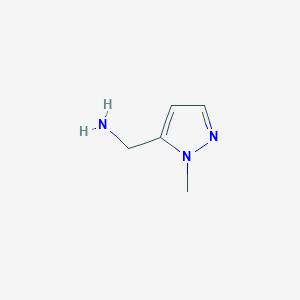
![2-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-(pyridin-4-ylmethyl)phthalazin-1-one](/img/structure/B150834.png)





